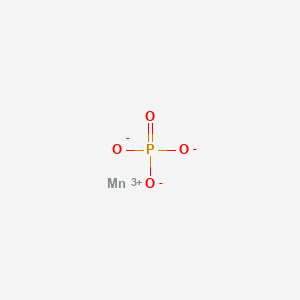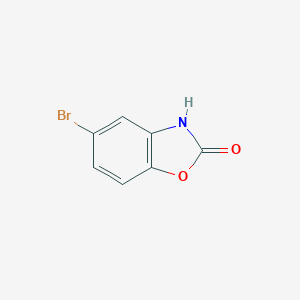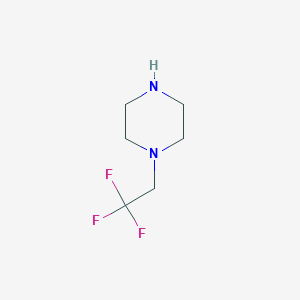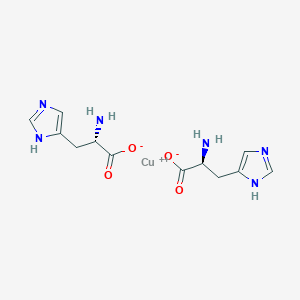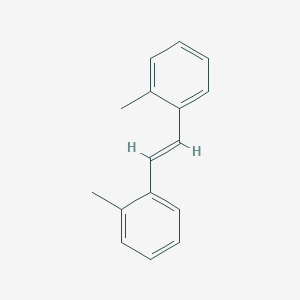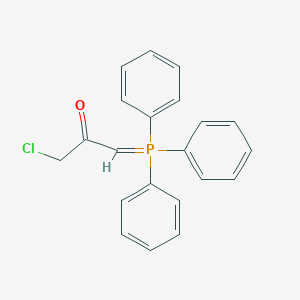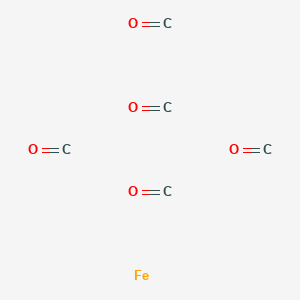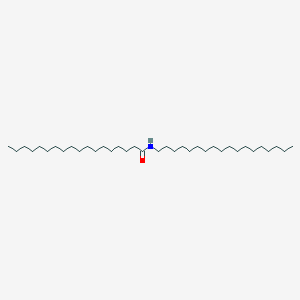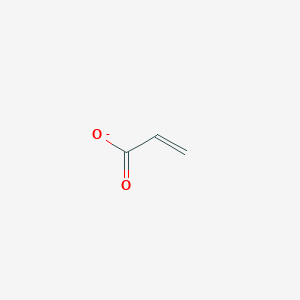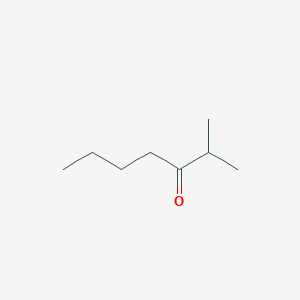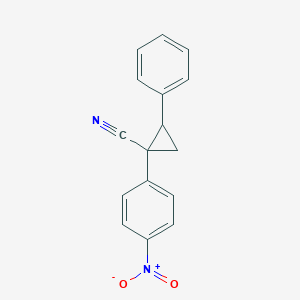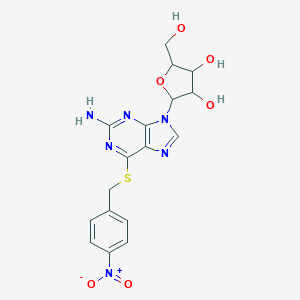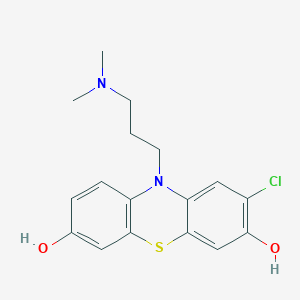
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position, hydroxyl groups at the 3 and 7 positions, and a dimethylaminopropyl group at the 10-position. Phenothiazine derivatives have been known for their applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
Preparation Methods
The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common synthetic route for phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves the chlorination of phenothiazine followed by hydroxylation and subsequent alkylation with a dimethylaminopropyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antipsychotic, antiemetic, and anticancer activities.
Mechanism of Action
The mechanism of action of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets and pathways. It primarily acts by blocking dopamine receptors in the brain, which helps in managing psychotic symptoms. Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it effective against cancer cells . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- can be compared with other phenothiazine derivatives such as chlorpromazine, prochlorperazine, and perphenazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their pharmacological profiles . For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties, commonly used in the treatment of schizophrenia and nausea.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of severe nausea and vomiting.
Perphenazine: Used as an antipsychotic agent with a higher potency compared to chlorpromazine. The uniqueness of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
14339-66-3 |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
InChI Key |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC(=C(C=C31)Cl)O |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


